Muscaridin
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Overview
Description
Muscaridin is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of the muscarinic receptor antagonists, which are compounds that inhibit the action of acetylcholine on muscarinic receptors. This inhibition can lead to various physiological effects, making this compound a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Muscaridin can be synthesized through several synthetic routes. One common method involves the reaction of a suitable precursor with a muscarinic receptor antagonist under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Muscaridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Muscaridin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on muscarinic receptors and its potential as a tool for understanding receptor function.
Medicine: Investigated for its potential therapeutic effects in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Muscaridin is similar to other muscarinic receptor antagonists, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Atropine: While both this compound and atropine inhibit muscarinic receptors, this compound has a higher affinity for certain receptor subtypes, making it more selective in its action.
Scopolamine: this compound and scopolamine share similar mechanisms of action, but this compound has a longer duration of action and fewer side effects.
Comparison with Similar Compounds
- Atropine
- Scopolamine
- Ipratropium
- Tiotropium
Muscaridin’s unique selectivity and longer duration of action make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
4,5-dihydroxyhexyl(trimethyl)azanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZBCQRFTKPWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC[N+](C)(C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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